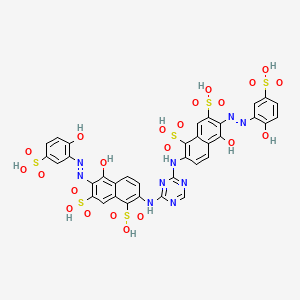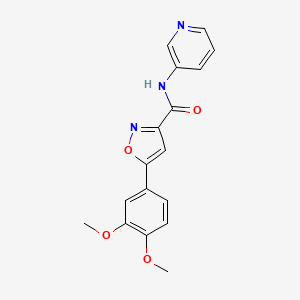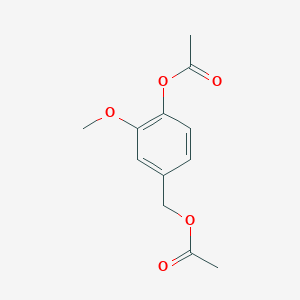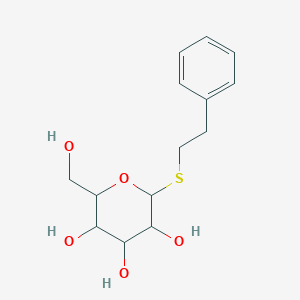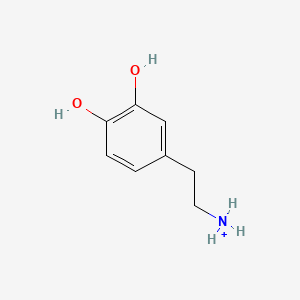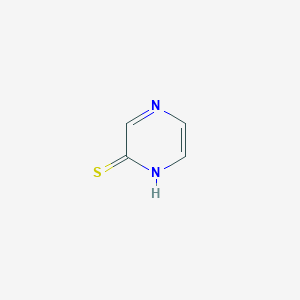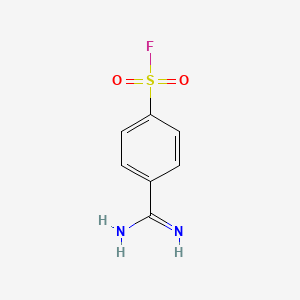
4-Carbamimidoylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamimidoylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H7FN2O2S. It is known for its role as a serine protease inhibitor, which makes it valuable in various biochemical and medical research applications. This compound is characterized by its ability to form stable complexes with serine residues in proteins, thereby inhibiting their activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidoylbenzene-1-sulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Carbamimidoylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenesulfonic acid and related derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane and ethanol. Reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives .
Aplicaciones Científicas De Investigación
4-Carbamimidoylbenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl fluoride group into molecules.
Biology: The compound is employed as a serine protease inhibitor in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases involving serine proteases, such as certain cancers and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 4-Carbamimidoylbenzene-1-sulfonyl fluoride involves the covalent modification of serine residues in target proteins. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative. This modification inhibits the activity of the enzyme by blocking its active site and preventing substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanesulfonyl fluoride: Another serine protease inhibitor with similar inhibitory properties but different stability and solubility characteristics.
Diisopropyl fluorophosphate: A related compound that also inhibits serine proteases but has a different mechanism of action and toxicity profile.
Uniqueness
4-Carbamimidoylbenzene-1-sulfonyl fluoride is unique in its combination of high stability, water solubility, and potent inhibitory activity against a broad range of serine proteases. These properties make it a valuable tool in both research and industrial applications .
Propiedades
Número CAS |
32752-19-5 |
|---|---|
Fórmula molecular |
C7H7FN2O2S |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-carbamimidoylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FN2O2S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) |
Clave InChI |
LIXKVGAXCBVJLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)S(=O)(=O)F |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)S(=O)(=O)F |
Sinónimos |
4-amidinobenzenesulfonylfluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


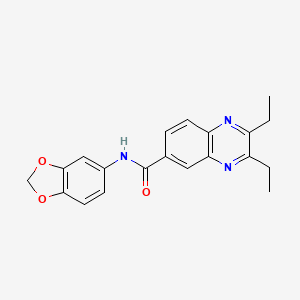
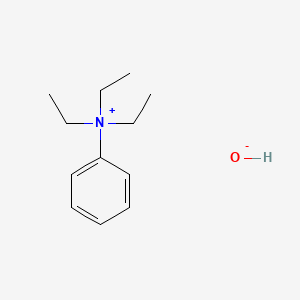
![3-(5-Methyl-2-furanyl)-5-[1-(2-naphthalenylsulfonyl)-3-piperidinyl]-1,2,4-oxadiazole](/img/structure/B1227512.png)
![3-(4-Methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid](/img/structure/B1227513.png)
![4-[(3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227515.png)
![N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide](/img/structure/B1227516.png)
![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)
